Carboxylesterase 2 (CE2) Inhibitory Activity Versus Closest Intra-Class Analogs
In human liver microsome assays, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide exhibited an IC50 > 100,000 nM against CE2 [1]. This represents an approximately 13.6-fold weaker inhibition compared to a closely related intra-class analog (BDBM50154556) bearing a carboxamide substituent, which showed an IC50 of 7,360 nM under identical assay conditions [2]. The substantially reduced CE2 affinity suggests the 4-fluorophenylacetamide group may confer a cleaner metabolic interaction profile for applications where avoiding CE2-mediated hydrolysis of co-administered ester prodrugs is desirable.
| Evidence Dimension | Inhibition of human carboxylesterase 2 (CE2) activity |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | Related intra-class analog BDBM50154556: IC50 = 7,360 nM |
| Quantified Difference | Target compound IC50 >13.6-fold weaker (higher) than comparator |
| Conditions | Human liver microsomes; fluorescein diacetate substrate; 10 min preincubation; microsome-based CE2 activity assay |
Why This Matters
Lower CE2 inhibition implies reduced potential for drug-drug interactions involving ester-containing prodrugs, a meaningful differentiation criterion in preclinical candidate selection.
- [1] BindingDB entry BDBM50154557 (CHEMBL3775481). IC50 >1.00E+5 nM for CE2 inhibition. View Source
- [2] BindingDB entry BDBM50154556 (CHEMBL1271200). IC50 = 7.36E+3 nM for CE2 inhibition. View Source
